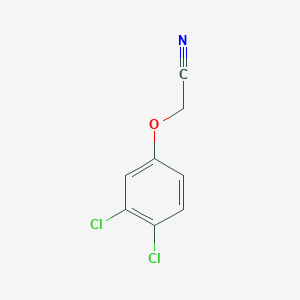

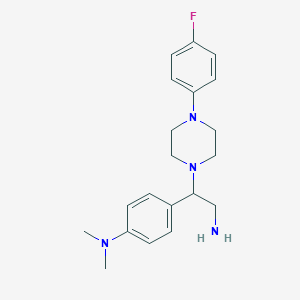

Methyl 3-ethyl-2-(2-iodobenzoyl)imino-1,3-benzothiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-ethyl-2-(2-iodobenzoyl)imino-1,3-benzothiazole-6-carboxylate, also known as MEIBT, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. MEIBT is a heterocyclic compound that contains both benzothiazole and imino groups in its structure. It is synthesized through a multi-step process involving the reaction of various chemical reagents.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

Benzothiazole Core Synthesis

Benzothiazoles, including structures similar to Methyl 3-ethyl-2-(2-iodobenzoyl)imino-1,3-benzothiazole-6-carboxylate, are significant due to their presence in natural products and their pharmacological activities. Research has focused on developing oxidative routes to these heterocyclic cores, highlighting the importance of benzothiazoles in synthesizing complex molecules (Blunt et al., 2015).

Microwave-Assisted Synthesis

The application of microwave-assisted synthesis for benzothiazole derivatives emphasizes the role of innovative technologies in accelerating the synthesis process, improving yield, and enhancing the sustainability of chemical reactions (Bhoi et al., 2016).

Pharmacological Activities

Antimicrobial Activities

The synthesis and evaluation of benzothiazole derivatives, including those structurally related to this compound, for their antimicrobial properties, underline the potential of these compounds in developing new therapeutic agents (Badne et al., 2011; Balkan et al., 2001).

Catalysis

Research into N-heterocyclic carbene-catalyzed reactions, including transesterification and acylation, points to the utility of benzothiazole derivatives in facilitating these transformations, which are crucial in organic synthesis and industrial processes (Grasa et al., 2003).

Material Science

Ionic Liquids

The use of imidazolium benzoates, related to the chemical family of benzothiazoles, as room temperature ionic liquids in the modification of saccharides showcases the application of these compounds in material science, particularly in the development of new solvents and reaction media (Murugesan et al., 2003).

Wirkmechanismus

Indole derivatives are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been found in many important synthetic drug molecules. The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Benzothiazoles are another class of compounds that have been widely studied for their diverse biological activities. They have been found to possess antimicrobial, antifungal, anticancer, and anti-inflammatory properties, among others .

Eigenschaften

IUPAC Name |

methyl 3-ethyl-2-(2-iodobenzoyl)imino-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15IN2O3S/c1-3-21-14-9-8-11(17(23)24-2)10-15(14)25-18(21)20-16(22)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVQUNHXZZOOQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2580576.png)

![1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2580577.png)

![N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2580586.png)

![5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2580589.png)

![4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B2580591.png)

![2-[[1-[3-(4-Chloro-3-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2580592.png)

![(1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid](/img/structure/B2580594.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2580597.png)